molecular formula C9H16O3 B1377634 Methyl 4-ethyloxane-4-carboxylate CAS No. 1443980-49-1

Methyl 4-ethyloxane-4-carboxylate

Cat. No. B1377634
M. Wt: 172.22 g/mol
InChI Key: WEJKSGBCYOBGGL-UHFFFAOYSA-N
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Description

“Methyl 4-ethyloxane-4-carboxylate” is a chemical compound with the CAS Number: 1443980-49-1 . Its IUPAC name is methyl 4-ethyltetrahydro-2H-pyran-4-carboxylate . The molecular weight of this compound is 172.22 .


Molecular Structure Analysis

The InChI code for “Methyl 4-ethyloxane-4-carboxylate” is 1S/C9H16O3/c1-3-9(8(10)11-2)4-6-12-7-5-9/h3-7H2,1-2H3 . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 4-ethyloxane-4-carboxylate” are not available, oxetanes in general are known for their contrasting behaviors: they are stable motifs in medicinal chemistry and have a propensity to undergo ring-opening reactions as a synthetic intermediate .


Physical And Chemical Properties Analysis

“Methyl 4-ethyloxane-4-carboxylate” is a liquid at room temperature .

Scientific Research Applications

Application in Organic Chemistry

“Methyl 4-ethyloxane-4-carboxylate” is a chemical compound used in the field of organic chemistry . It has a CAS Number of 1443980-49-1 and a molecular weight of 172.22 .

Synthesis of Highly Substituted Tetrahydroquinolines

One application of “Methyl 4-ethyloxane-4-carboxylate” is in the synthesis of highly substituted tetrahydroquinolines . This process involves a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .

The method of application involves stirring the reaction solution at room temperature for 1 hour . The reaction is monitored by TLC, and the results show the synthesis of highly substituted tetrahydroquinolines .

Synthesis of Novel Methyl 4-Cinnolinecarboxylate

“Methyl 4-ethyloxane-4-carboxylate” is used in the synthesis of novel methyl 3-aryl/alkyl-4-cinnolinecarboxylate . This process involves a general Richter cyclization through diazotization strategy of commercially available 2-aryl/alkyl ethynyl aniline and methyl acetate . The method of application involves a one-pot procedure under mild reaction conditions . The results show the synthesis of novel methyl 3-aryl/alkyl-4-cinnolinecarboxylate in moderate to excellent yields .

Synthesis of Triazole-Pyrimidine Hybrid

“Methyl 4-ethyloxane-4-carboxylate” is also used in the synthesis of triazole-pyrimidine hybrid . This compound has shown potential for neuroprotection and anti-inflammatory activity on human microglia and neuronal . The specific methods of application or experimental procedures are not detailed in the source .

Synthesis of Novel Methyl 4-Cinnolinecarboxylate

“Methyl 4-ethyloxane-4-carboxylate” is used in the synthesis of novel methyl 3-aryl/alkyl-4-cinnolinecarboxylate . This process involves a general Richter cyclization through diazotization strategy of commercially available 2-aryl/alkyl ethynyl aniline and methyl acetate . The method of application involves a one-pot procedure under mild reaction conditions . The results show the synthesis of novel methyl 3-aryl/alkyl-4-cinnolinecarboxylate in moderate to excellent yields .

Synthesis of Triazole-Pyrimidine Hybrid

“Methyl 4-ethyloxane-4-carboxylate” is also used in the synthesis of triazole-pyrimidine hybrid . This compound has shown potential for neuroprotection and anti-inflammatory activity on human microglia and neuronal . The specific methods of application or experimental procedures are not detailed in the source .

Safety And Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H315, H318, H335, and H412 . These statements indicate that the compound can cause skin irritation, eye damage, respiratory irritation, and is harmful to aquatic life with long-lasting effects .

Future Directions

The future directions for “Methyl 4-ethyloxane-4-carboxylate” and similar compounds could involve their use in medicinal chemistry, given the interest in oxetanes as replacement groups for gem-dimethyl and carbonyl groups with improved physicochemical properties .

properties

IUPAC Name

methyl 4-ethyloxane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-3-9(8(10)11-2)4-6-12-7-5-9/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEJKSGBCYOBGGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCOCC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-ethyloxane-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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